Structural Utility and Synthetic Applications of 2-Amino-2-(4-phenoxyphenyl)ethanol in Drug Discovery
Structural Utility and Synthetic Applications of 2-Amino-2-(4-phenoxyphenyl)ethanol in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex, target-specific pharmacophores. 2-Amino-2-(4-phenoxyphenyl)ethanol (often cataloged under CAS: 1177277-27-8 as its oxalic acid salt) represents a highly versatile, privileged scaffold[1]. By combining a bulky, lipophilic diaryl ether moiety with a highly reactive 1,2-amino alcohol backbone, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, β2-adrenoceptor agonists, and chiral morpholine derivatives[2],[3].
This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic protocols associated with 2-amino-2-(4-phenoxyphenyl)ethanol, offering researchers a self-validating framework for integrating this building block into advanced drug development pipelines.
Physicochemical Profiling & Structural Dynamics
The utility of 2-amino-2-(4-phenoxyphenyl)ethanol stems from its dual reactivity. The primary amine and primary alcohol provide orthogonal handles for functionalization, while the chiral center at C2 allows for stereospecific drug design. The 4-phenoxyphenyl group is a well-documented hydrophobic shield, frequently utilized to occupy the deep hydrophobic pockets (e.g., the H3 pocket in Bruton's Tyrosine Kinase or specific allosteric sites in GPCRs).
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the free base entity, which dictate its behavior in organic synthesis and biological systems[1],[4].
| Property | Value | Causality / Significance |
| Chemical Name | 2-Amino-2-(4-phenoxyphenyl)ethanol | Standard IUPAC nomenclature. |
| CAS Registry Number | 1177277-27-8 | Commonly references the oxalic acid salt form in commercial databases[4]. |
| Molecular Formula | C14H15NO2 | Corresponds to the free base. |
| Molecular Weight | 229.28 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Predicted Boiling Point | 405.5 ± 35.0 °C | Indicates high thermal stability; requires high-vacuum distillation if purified thermally[1]. |
| Predicted Density | 1.177 ± 0.06 g/cm³ | Standard for heavily aromatic amino alcohols[1]. |
| Topological Polar Surface Area | 55.3 Ų | Excellent membrane permeability profile for CNS or intracellular targeting. |
Mechanistic Utility in Drug Design
The structural topology of 2-amino-2-(4-phenoxyphenyl)ethanol allows it to act as a multi-vector pharmacophore. Recent literature highlights the use of the 2-amino-2-arylethanol scaffold in the development of highly selective β2-adrenoceptor agonists[2],[5]. In these applications, the amino alcohol core mimics endogenous catecholamines, while the bulky aryl ether extension drives subtype selectivity by engaging distinct hydrophobic clefts in the receptor.
Caption: Pharmacophoric mapping of the 2-amino-2-(4-phenoxyphenyl)ethanol scaffold in target binding.
Synthetic Methodologies & Experimental Protocols
One of the most valuable applications of 2-amino-2-arylethanols is their conversion into morpholin-3-ones—a class of heterocyclic scaffolds prevalent in modern therapeutics (e.g., Factor Xa inhibitors like Rivaroxaban)[3]. The transformation relies on a two-step sequence: N-acylation followed by an intramolecular
Protocol: Base-Promoted Intramolecular Cyclization to 5-(4-phenoxyphenyl)morpholin-3-one
Causality & Logic: The reaction utilizes chloroacetyl chloride as a bifunctional electrophile. The primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-acylation in the presence of a mild base (Triethylamine). Subsequent treatment with a strong base (Sodium Hydride) deprotonates the hydroxyl group, generating a highly nucleophilic alkoxide that attacks the
Step-by-Step Methodology:
-
Selective N-Acylation:
-
Dissolve 10.0 mmol of 2-amino-2-(4-phenoxyphenyl)ethanol (free base) and 15.0 mmol of triethylamine (
) in 50 mL of anhydrous dichloromethane (DCM). -
Cool the reaction mixture to 0 °C under an inert argon atmosphere.
-
Add 11.0 mmol of chloroacetyl chloride dropwise over 15 minutes to prevent exothermic side reactions (O-acylation).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous
, extract with DCM, dry over anhydrous , and concentrate under reduced pressure to yield the intermediate 2-chloro-N-(2-hydroxy-1-(4-phenoxyphenyl)ethyl)acetamide.
-
-
Intramolecular Alkoxide Cyclization:
-
Dissolve the crude intermediate in 40 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Carefully add 15.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Note: Vigorous hydrogen gas evolution will occur.
-
Remove the ice bath and stir at room temperature for 4 hours. The generation of the alkoxide drives the intramolecular displacement of the chloride ion.
-
-
Isolation and Purification:
-
Quench the reaction carefully with ice water (20 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over
, and concentrate. -
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-(4-phenoxyphenyl)morpholin-3-one.
-
Caption: Synthetic workflow for converting 2-amino-2-(4-phenoxyphenyl)ethanol to a morpholin-3-one.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized derivatives, rigorous analytical validation is required.
-
NMR Spectroscopy: In
NMR, the benzylic proton (C2-H) of the starting material typically appears as a distinct triplet or doublet of doublets around 4.0–4.2 ppm, coupling with the adjacent diastereotopic protons. Upon cyclization to the morpholinone, this signal shifts downfield due to the constrained ring system and the adjacent amide carbonyl. -
Chiral Resolution: Because the biological activity of 2-amino-2-arylethanol derivatives is highly stereodependent (e.g., the (S)-isomer of related β2-adrenoceptor agonists is often magnitudes more active than the (R)-isomer[2]), chiral High-Performance Liquid Chromatography (HPLC) using stationary phases like Chiralcel OD-H is mandatory for assessing enantiomeric excess (ee) prior to biological assays.
References
-
Pan, L., et al. "Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists". Bioorganic & Medicinal Chemistry, PubMed (NIH), 2018. Available at:[Link]
-
Pan, L., et al. "Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold". European Journal of Medicinal Chemistry, PubMed (NIH), 2018. Available at:[Link]
Sources
- 1. 2-Amino-2-(4-phenoxyphenyl)ethanol oxalic acid | 1177277-27-8 [chemicalbook.com]
- 2. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(P-tolyl)morpholin-3-one | Benchchem [benchchem.com]
- 4. 1177277-27-8 CAS Manufactory [m.chemicalbook.com]
- 5. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
